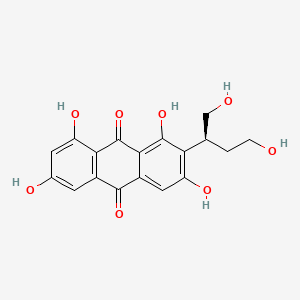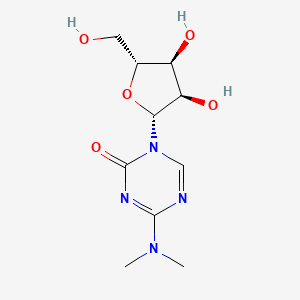![molecular formula C9H7N3OS B1202675 2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one CAS No. 98827-47-5](/img/structure/B1202675.png)
2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one
Overview
Description
Preparation Methods
IDPH 791 can be synthesized through multiple routes. One common method involves the reaction of 2H-[1,4]benzothiazin-3(4H)-one with phosphorus oxychloride in the presence of triethylamine, followed by treatment with ethyl carbazate. This reaction yields 3-carbethoxyhydrazinyl[1,4]benzothiazine, which is then thermally cyclized to form IDPH 791 . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
IDPH 791 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: IDPH 791 can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
IDPH 791 has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Research has shown its potential as a centrally acting skeletal muscle relaxant.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which IDPH 791 exerts its effects involves its interaction with specific molecular targets and pathways. It has been shown to potentiate the effects of pentobarbitone, a barbiturate, by prolonging its hypnotic effects. This suggests that IDPH 791 may interact with neurotransmitter receptors and enzymes involved in the central nervous system . Additionally, it has been found to inhibit neuroinflammation by targeting lysophosphatidic acid receptors, which play a role in inflammatory signaling .
Comparison with Similar Compounds
IDPH 791 is unique compared to other similar compounds due to its specific chemical structure and pharmacological properties. Similar compounds include:
Mephenesin: A centrally acting muscle relaxant that is less potent and has a shorter duration of action compared to IDPH 791.
Triazolobenzothiazine derivatives: These compounds share a similar core structure but differ in their substituents and pharmacological effects.
IDPH 791 stands out due to its higher potency, longer duration of action, and lack of sedative and haemolytic activity .
Properties
IUPAC Name |
2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-9-11-10-8-5-14-7-4-2-1-3-6(7)12(8)9/h1-4H,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMKMLLYRNHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NNC(=O)N2C3=CC=CC=C3S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243832 | |
| Record name | Idph-791 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98827-47-5 | |
| Record name | 2,4-Dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98827-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IDPH-791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098827475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idph-791 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80243832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202592.png)


![3H-cyclopropa[c]quinoline](/img/structure/B1202598.png)










